molecular formula C18H22N8O B12248627 5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-imidazole

5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-imidazole

Cat. No.: B12248627
M. Wt: 366.4 g/mol
InChI Key: FSUNNLYCUIHKNX-UHFFFAOYSA-N
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Description

The compound 5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-imidazole is a complex heterocyclic molecule It features multiple fused rings, including triazole, pyridazine, pyrrole, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-imidazole involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Pyridazine Ring Formation: The pyridazine ring is typically formed via a condensation reaction between a hydrazine derivative and a diketone.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Imidazole Ring Formation: The imidazole ring is often formed via a Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound with ammonia and an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Oxidation products may include N-oxides.

    Reduction: Reduction products may include alcohols.

    Substitution: Substitution products may include amides and thioethers.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings are known to bind to metal ions, which can modulate the activity of metalloenzymes. The imidazole ring can interact with hydrogen bond donors and acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog with a single triazole ring.

    Pyridazine: A simpler analog with a single pyridazine ring.

    Imidazole: A simpler analog with a single imidazole ring.

Uniqueness

The uniqueness of 5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-imidazole lies in its complex structure, which combines multiple heterocyclic rings. This complexity allows for a wide range of interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C18H22N8O/c1-3-15-20-21-16-4-5-17(22-26(15)16)24-7-12-9-25(10-13(12)8-24)18(27)14-6-19-11-23(14)2/h4-6,11-13H,3,7-10H2,1-2H3

InChI Key

FSUNNLYCUIHKNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CN5C

Origin of Product

United States

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